(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Description
The compound “(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone” is a pyrazole-based methanone derivative featuring a 3-chlorophenyl group attached to the methanone moiety and a substituted phenyl ring on the pyrazole core. The substitution pattern includes a 4-chlorobenzyloxy group at the ortho position of the phenyl ring, contributing to its steric and electronic complexity.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-18-10-8-16(9-11-18)15-29-22-7-2-1-6-20(22)21-12-13-27(26-21)23(28)17-4-3-5-19(25)14-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBQYTDFKRMCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring substituted with chlorophenyl and methoxy groups. The synthesis typically involves multi-step reactions that include the formation of the pyrazole core followed by substitution reactions to introduce the desired functional groups.
Synthesis Steps:
- Formation of Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions: Subsequent reactions introduce chlorophenyl and methoxy groups through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of Kinases: Pyrazole derivatives have been reported to inhibit various kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cancer cell signaling pathways .
- Cell Viability Assays: In vitro studies demonstrated reduced viability of cancer cell lines when treated with this compound, suggesting its potential as an antitumor agent .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. It has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
- Cytokine Inhibition: Research indicated that certain pyrazole derivatives could inhibit up to 85% of TNF-α production at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal activities:
- Mechanism of Action: The antimicrobial effects are believed to stem from the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Study: A study published in PubMed Central highlighted that certain pyrazole derivatives demonstrated significant inhibition of cancer cell lines through kinase inhibition .
- Anti-inflammatory Research: Another research article reported on the anti-inflammatory effects of pyrazole compounds, showing substantial reductions in inflammatory markers in vitro .
- Antimicrobial Evaluation: A comprehensive review discussed various pyrazole derivatives' antimicrobial activities against different pathogens, reinforcing their potential as therapeutic agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and substituent effects of analogous pyrazolyl methanones:
Functional Advantages of Target Compound
The dual chloro-substitution (3-chlorophenyl and 4-chlorobenzyloxy) could synergistically improve hydrophobic interactions in biological systems.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions:
Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C) .
Substituent introduction : Suzuki-Miyaura coupling to attach the (4-chlorophenyl)methoxy group to the phenyl ring (catalyst: Pd(PPh₃)₄; base: Na₂CO₃; solvent: DMF/H₂O) .
Methanone linkage : Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .
Q. Optimization strategies :
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and adjust stoichiometry to minimize side products .
- Control temperature (±2°C) to prevent thermal decomposition of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELX software .
- NMR spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.1 ppm) in CDCl₃ .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~423 m/z) .
Q. Key data :
| Technique | Critical Observations | Reference |
|---|---|---|
| X-ray | Dihedral angles: 6.69° (pyrazole vs. aryl) | |
| ¹H NMR | Coupling constants (J=8.5 Hz for adjacent aryl protons) |
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) :
Case study :
DFT revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophilic substitution .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Scenario : Discrepancies in dihedral angles between X-ray (6.69° ) and NMR-derived models.
- Methodology :
Q. What strategies optimize pharmacological activity while minimizing toxicity?
-
Structure-Activity Relationship (SAR) :
- Replace the 4-chlorophenyl group with fluorophenyl to enhance metabolic stability (CYP450 resistance) .
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility (logP reduction from 3.8 to 2.1) .
-
Toxicity screening :
- Ames test (mutagenicity) and hERG binding assays (cardiotoxicity) .
Q. How to design experiments for assessing biological mechanisms?
- Target identification : Use molecular docking (AutoDock Vina) to prioritize kinase targets (e.g., JAK2, binding affinity: −9.2 kcal/mol) .
- Functional assays :
- Measure enzyme inhibition (e.g., ATPase activity via malachite green assay) .
- Evaluate anti-inflammatory activity in RAW264.7 macrophages (NF-κB luciferase reporter) .
Q. How to address synthetic yield inconsistencies across studies?
- Root cause analysis :
- Trace metal contaminants in Pd catalysts reduce coupling efficiency (solution: purify solvents via distillation) .
- Moisture-sensitive intermediates degrade in humid environments (solution: use Schlenk line techniques) .
Q. Optimized protocol :
| Step | Yield (Literature) | Yield (Optimized) |
|---|---|---|
| Acylation | 65% | 82% (AlCl₃, −20°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
